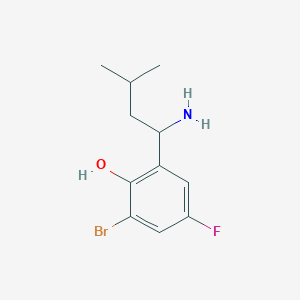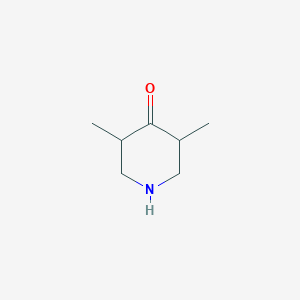![molecular formula C13H13BrF3NO2 B13233903 4-[(3-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13233903.png)
4-[(3-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring substituted with a bromophenyl group and a trifluoromethyl group
Méthodes De Préparation
The synthesis of 4-[(3-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is formed through cyclization reactions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated benzyl halide.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is added using reagents such as trifluoromethyl iodide under specific conditions to ensure selective substitution.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
4-[(3-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromophenyl group reacts with boronic acids to form biaryl compounds.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium catalysts for coupling reactions).
Applications De Recherche Scientifique
4-[(3-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-[(3-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl and trifluoromethyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[(3-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid include:
4-[(3-Chlorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid: Similar structure but with a chlorophenyl group instead of a bromophenyl group.
4-[(3-Bromophenyl)methyl]-3-(methyl)pyrrolidine-3-carboxylic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.
4-[(3-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-amine: Similar structure but with an amine group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H13BrF3NO2 |
|---|---|
Poids moléculaire |
352.15 g/mol |
Nom IUPAC |
4-[(3-bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H13BrF3NO2/c14-10-3-1-2-8(5-10)4-9-6-18-7-12(9,11(19)20)13(15,16)17/h1-3,5,9,18H,4,6-7H2,(H,19,20) |
Clé InChI |
WGCAMRYWYYRWRR-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CN1)(C(=O)O)C(F)(F)F)CC2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


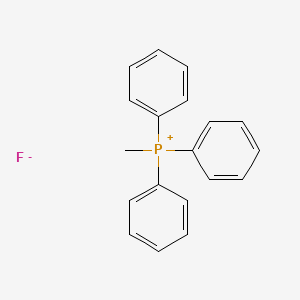
![2-Chloro-6-[ethyl(methyl)amino]pyridine-4-carbonitrile](/img/structure/B13233824.png)
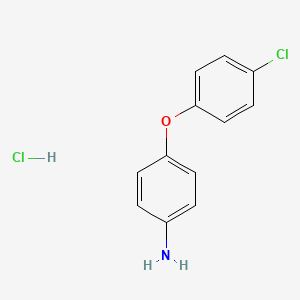
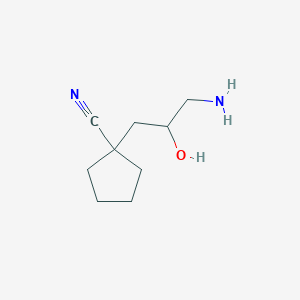
![4-[2-(Ethylsulfanyl)ethyl]piperidine](/img/structure/B13233832.png)
![4-Methyl-3-[(1H-pyrazol-4-yl)amino]benzonitrile](/img/structure/B13233839.png)
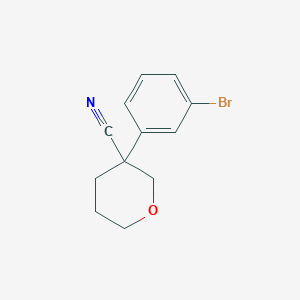
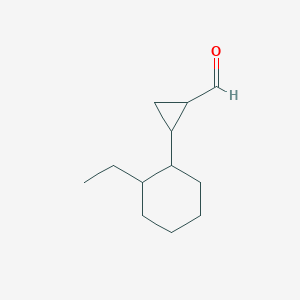
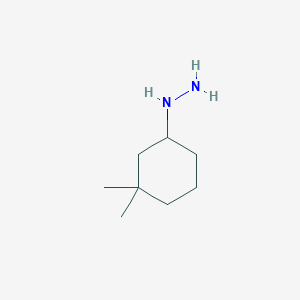
![2-(2-Methylpropyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13233859.png)
![6-(Bromomethyl)-5-oxaspiro[2.4]heptane](/img/structure/B13233865.png)
![1-[(3-Methylpentan-2-yl)amino]propan-2-ol](/img/structure/B13233881.png)
